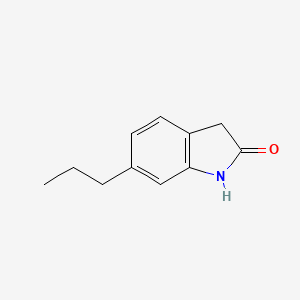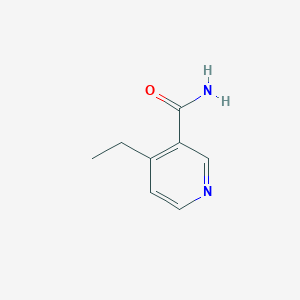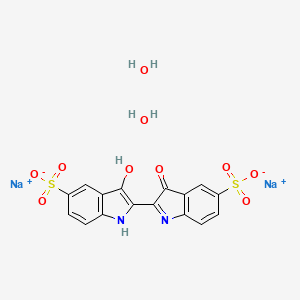
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol is a chiral organic compound with a unique structure that includes a hexahydropyridazine ring substituted with a methyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a hexahydropyridazine derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize advanced techniques such as microreactors, which allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R,5S)-ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: A related compound with similar structural features but different functional groups.
(2S,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl: Another compound with a similar hexahydropyridazine ring but different substituents.
Uniqueness
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of both a methyl group and two hydroxyl groups on the hexahydropyridazine ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(3S,4R,5S)-3-methyldiazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O2/c1-3-5(9)4(8)2-6-7-3/h3-9H,2H2,1H3/t3-,4-,5+/m0/s1 |
Clave InChI |
SFWAQASNOSFXTF-VAYJURFESA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](CNN1)O)O |
SMILES canónico |
CC1C(C(CNN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


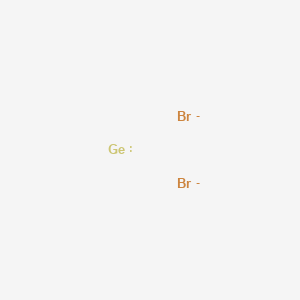
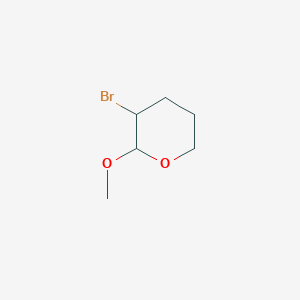
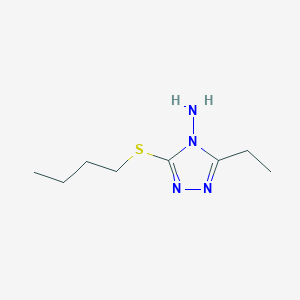

![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
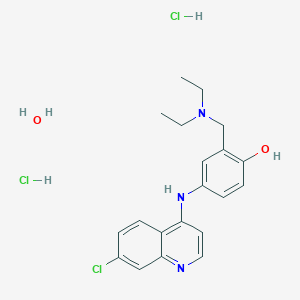
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
